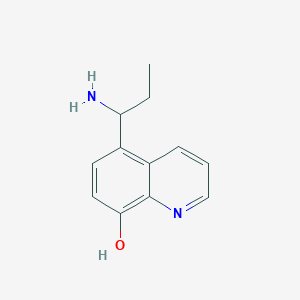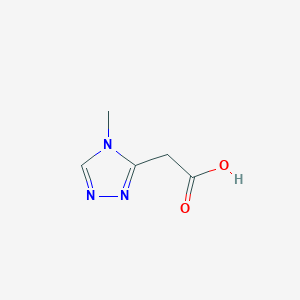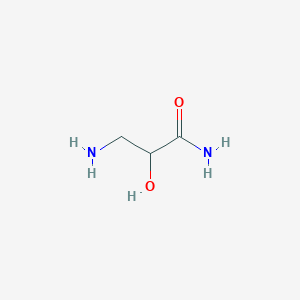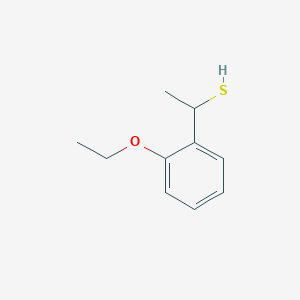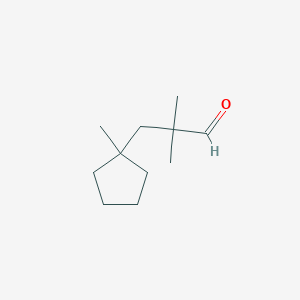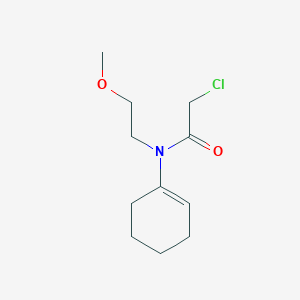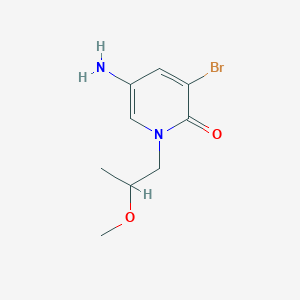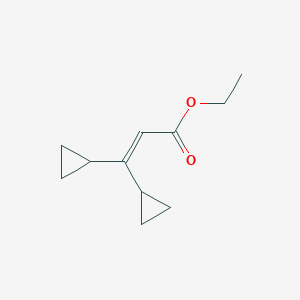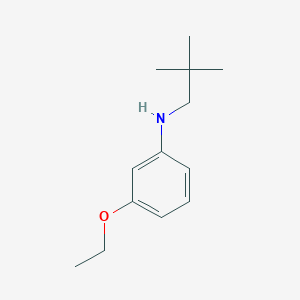
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C₈H₁₂N₂O₂S It is a derivative of pyridine, featuring a sulfonamide group attached to an ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of 5-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)ethane-1-sulfonamide
- 2-(4-Methylpyridin-2-yl)ethane-1-sulfonamide
- 2-(3-Methylpyridin-2-yl)ethane-1-sulfonamide
Uniqueness
2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-(5-methylpyridin-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-2-3-8(10-6-7)4-5-13(9,11)12/h2-3,6H,4-5H2,1H3,(H2,9,11,12) |
Clave InChI |
JDSNQWGLRVZQKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)CCS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


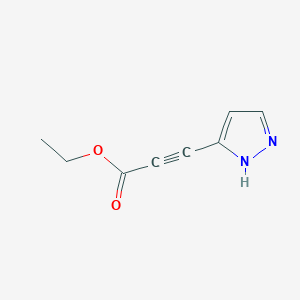
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)


